N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide
Overview
Description
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as DMPT, is a thioamide compound that has gained attention in recent years due to its potential application in various scientific research fields. DMPT is a synthetic compound that is structurally similar to the natural compound, methionine, which is an essential amino acid for animal growth.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and metabolism. This compound has been shown to activate mTOR signaling, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including increased protein synthesis, improved immune function, and enhanced stress tolerance. This compound has also been shown to regulate lipid metabolism and improve glucose homeostasis, making it a potential therapeutic agent for metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is its ability to improve animal growth and feed efficiency, reducing the cost and time required for animal studies. This compound is also relatively stable and easy to handle, making it a convenient compound for lab experiments. However, this compound has some limitations, including its potential toxicity at high doses and its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide research, including its potential application in human health and disease. This compound has been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound for these diseases. Additionally, this compound may have potential application in environmental remediation, as it has been shown to enhance plant growth and stress tolerance. Further studies are needed to determine the effectiveness of this compound in this application.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in recent years for its potential application in various scientific research fields. The synthesis method of this compound involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-hydroxymethylpiperidine in the presence of a base. This compound has been studied for its potential application in animal nutrition, plant growth, and biomedical research. The mechanism of action of this compound involves the activation of the mTOR signaling pathway, leading to increased protein synthesis and cell growth. This compound has various biochemical and physiological effects, including improved immune function and enhanced stress tolerance. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research, including its potential application in human health and disease and environmental remediation.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential application in various scientific research fields, including animal nutrition, plant growth, and biomedical research. In animal nutrition, this compound has been shown to improve feed efficiency, increase growth rate, and enhance immune function in various animal species, including poultry, pigs, and fish. In plant growth, this compound has been shown to increase crop yield and improve stress tolerance in various plant species. In biomedical research, this compound has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-5-6-14(12(2)8-11)16-15(19)17-7-3-4-13(9-17)10-18/h5-6,8,13,18H,3-4,7,9-10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHNRIEZMGREG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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